molecular formula C5H11NO B1618446 N,2-Dimethylpropanamide CAS No. 2675-88-9

N,2-Dimethylpropanamide

Cat. No.: B1618446
CAS No.: 2675-88-9
M. Wt: 101.15 g/mol
InChI Key: IXHFNEAFAWRVCF-UHFFFAOYSA-N
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Description

N,2-Dimethylpropanamide, also known as Pivalamide or 2,2-Dimethylpropanamide, is a simple amide substituted with a tert-butyl group . It is the amide of pivalic acid . The chemical formula is tBu-CO-NH2 .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NO . The structure is well-defined and is available as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 101.147 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Catalysis

  • N,N-dimethylpropanamide (DMAA) is used as a fine chemical in various applications, including catalytic pyrolysis for the synthesis of N,N-dimethylacrylamide, an important compound in the chemical industry. Optimal conditions for this process include a reaction temperature of 180℃ and a yield of 84.2% (Pu Zhong-wei, 2008).

Chemical Engineering

  • In chemical engineering, DMAA has been synthesized in a microchannel reactor using tetrabutyl ammonium bromide as a catalyst. This process demonstrates its application in fields like petroleum recovery and fiber modification (Chen Guangwen, 2009).

Nuclear Science

Material Science

  • DMAA and its derivatives find applications in material science. For instance, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is used for preparing imidazole-amine ligands with variable second-coordination spheres, useful in synthesizing materials with specific properties (Lionel Cheruzel et al., 2011).

Analytical Chemistry

  • In analytical chemistry, DMAA is used in methodologies such as spectrophotometry for determining chemical compounds like 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide (L. Shu, 2011).

Pharmaceutical Research

  • DMAA-related compounds are used in the development of analytical methods for pharmaceutical products, indicating its role in drug formulation and quality control (E. Olivier et al., 2007).

Organic Chemistry

  • In organic chemistry, DMAA is more than a solvent; it serves as a reagent, a catalyst, and a stabilizer, demonstrating its versatility beyond its traditional use (M. Heravi et al., 2018).

Biodegradation Research

  • DMAA is also a subject of environmental research, as seen in studies on microbial degradation by strains like Paracoccus sp., demonstrating its significance in industrial wastewater treatment (Xu Zhou et al., 2018).

Safety and Hazards

N,2-Dimethylpropanamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . In case of contact, wash with plenty of water and seek medical advice if symptoms persist .

Properties

IUPAC Name

N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFNEAFAWRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278373
Record name N,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-88-9
Record name N-Methylisobutyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylisobutyramide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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